molecular formula C7H10N2 B1295593 1-(4-Pyridyl)ethylamine CAS No. 50392-78-4

1-(4-Pyridyl)ethylamine

Cat. No. B1295593
CAS RN: 50392-78-4
M. Wt: 122.17 g/mol
InChI Key: HIZMJYQEHFJWQY-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)ethylamine is a chemical compound that is related to the pyridine family, where the pyridine ring is substituted with an ethylamine group at the fourth position. This compound is of interest due to its potential applications in various chemical syntheses and its role as a building block in the construction of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. Although the abstract provided does not detail the synthesis of 1-(4-Pyridyl)ethylamine specifically, the methodology described could potentially be adapted for its synthesis, given the structural similarities between the 2-pyridinyl and 4-pyridinyl compounds .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 1-(4-Pyridyl)ethylamine, it does mention a related compound, 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione, which features a pyridine ring. The dihedral angle between the pyridine and triazole rings in this compound is 41.73°, suggesting that the pyridine moiety can influence the overall molecular geometry of such compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Pyridyl)ethylamine can be inferred from the reactions of similar pyridinyl compounds. For instance, the substitution reactions of 1-(4-pyridinyl)ethyl methanesulfonates are mentioned to proceed stereospecifically with inversion of the chiral center. This indicates that 1-(4-Pyridyl)ethylamine could potentially undergo similar substitution reactions, which could be useful in the synthesis of stereochemically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Pyridyl)ethylamine are not directly discussed in the provided papers. However, the stability of the 2-(4-Pyridyl)ethyl protecting group under both alkali and acid conditions, as mentioned in the context of DNA fragment synthesis, suggests that 1-(4-Pyridyl)ethylamine may also exhibit stability under a range of conditions. This stability is advantageous for its use as a protecting group in the synthesis of oligonucleotides .

Scientific Research Applications

1. Catalysis in Water Oxidation

The bis(2-pyridyl)ethylamine (bpea) ligand, a related compound to 1-(4-Pyridyl)ethylamine, has been used to synthesize dinuclear Ru complexes. These complexes have demonstrated the ability to catalytically oxidize water to molecular dioxygen, which is a significant process in the field of chemical catalysis (Mola et al., 2011).

2. Solid-State Photochemical Reactions

The compound trans-1,2-Bis(4-pyridyl)ethylene (bpe), which contains a structure similar to 1-(4-Pyridyl)ethylamine, has been extensively studied for its role in solid-state photochemical [2+2] cycloaddition reactions. These reactions are crucial in crystal engineering and have implications in the development of photochemical materials (Nagarathinam et al., 2008).

3. Cluster Chemistry and Magnetism

Using a ligand similar to 1-(4-Pyridyl)ethylamine, researchers have synthesized a unique heptacopper(II) cluster. This cluster, which exhibits a body-centred anti-prismatic topology, has implications in the study of cluster chemistry and magnetism, especially concerning magnetic-exchange interactions (Arora et al., 2011).

Safety And Hazards

1-(4-Pyridyl)ethylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950525
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridyl)ethylamine

CAS RN

50392-78-4, 27854-96-2
Record name 50392-78-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione (283 mg, 1.12 mmol) in methanol (3 mL) was mixed with hydrazine monohydrate (272 μL, 5.61 mmol) and stirred at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product.
Name
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
HE Smith, LJ Schaad, RB Banks… - Journal of the …, 1973 - ACS Publications
Optically Page 1 cleavage is verified to be analogous to that in noncyclic compounds proposed by McLafferty.18 This technique of comparing the possible intermediate ions can be …
Number of citations: 33 pubs.acs.org
X Tao, PK Kadaba, IP Nnane - Journal of Chromatography B, 2003 - Elsevier
A selective chiral high performance liquid chromatographic (HPLC) method was developed and validated to separate and quantify the enantiomers of a novel anticonvulsant agent, N-(4…
Number of citations: 1 www.sciencedirect.com
FCY Chan, GA Potter, SE Barrie… - Journal of medicinal …, 1996 - ACS Publications
Various 3- and 4-pyridylalkyl 1-adamantanecarboxylates have been synthesized and tested for inhibitory activity toward the 17α-hydroxylase and C 17,20 -lyase activities of human …
Number of citations: 68 pubs.acs.org
HE Smith - Croatica Chemica Acta, 1989 - hrcak.srce.hr
The sign of the 1~ Cotton effects (CEs) at about 250-27D nm of the benzene chromophore of unsubstituted chiral phenylcarbinamines and their salts is determined by vibronic …
Number of citations: 2 hrcak.srce.hr
TK Kong - 1998 - core.ac.uk
V ACKNOWLEDGEMENTS vii i CONTENTS ix LIST OF FIGURES xiii LIST OF TABLES xvii ABBREVIATIONS xix CHAPTER ONE Introduction 1 1 Introduction 2 1.1 Definition and …
Number of citations: 0 core.ac.uk
C Andrés, J Nieto, R Pedrosa… - The Journal of Organic …, 1996 - ACS Publications
Chiral 1,3-perhydrobenzoxazines 1, 2, and 9−14, prepared by condensation of 8-(benzylamino)menthol with different aldehydes, react with alkylmagnesium bromides and …
Number of citations: 49 pubs.acs.org
김숙윤, 윤녕민 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
drawn in Figure 2 (b). Using the known bond lengths, bond angles, van der Waals atomic radii, and the approximatc dis-tance between the sulfur atom and the gold surface," the …
Number of citations: 6 koreascience.kr
S An, A Hao, P Xing - ACS nano, 2022 - ACS Publications
The [N···I···N] + type halogen bond has been utilized to synthesize supramolecular architectures, while the applications in constructing helical motifs and modulating supramolecular …
Number of citations: 4 pubs.acs.org
X Wang, Q Jiang, H Li, DDY Chen - Talanta, 2020 - Elsevier
Particulate matter from mainstream smoke (MSS) is significantly hazardous when inhaled into the human body. An ambient ionization mass spectrometric method, direct analysis in real …
Number of citations: 7 www.sciencedirect.com
S Zhang, X Chen, C Wu, H Xu, X Xie… - Journal of Medicinal …, 2022 - ACS Publications
Targeting sphingosine kinase 1 (SphK1) has become a novel strategy for the treatment of inflammatory bowel disease and cancer via the SphK1/S1P signaling pathway. However, …
Number of citations: 6 pubs.acs.org

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